molecular formula C5H7N3O2 B12117783 2-(aminomethyl)-1H-imidazole-4-carboxylic acid

2-(aminomethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B12117783
M. Wt: 141.13 g/mol
InChI Key: JQLGRAZHQZSYHP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1H-imidazole-4-carboxylic acid (CAS: 867340-38-3) is a chemical building block of interest in medicinal chemistry and pharmaceutical research . This compound features both a carboxylic acid and an aminomethyl group attached to an imidazole ring, making it a versatile scaffold for the synthesis of more complex molecules. Its molecular formula is C5H7N3O2, with a molecular weight of 141.13 g/mol . The compound is related to a dihydrochloride salt form (CAS 2044713-62-2), which is commonly used to improve stability and solubility in biological assays . Compounds based on the imidazole-4-carboxylic acid structure have demonstrated significant research value in neuroscience, particularly as inhibitors of Insulin Degrading Enzyme (IDE) . IDE is a zinc metalloprotease involved in the clearance of amyloid-β peptides in the brain, linking it to the pathophysiology of Alzheimer's disease . Research indicates that the imidazole ring and carboxylic acid functional groups are often critical for the activity of such inhibitors, which function by binding to the catalytic site of the enzyme . As a result, this compound serves as a key intermediate for developing chemical probes to validate IDE and other biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, refer to the Safety Data Sheet (SDS) before use, and ensure all experimental use complies with relevant local and national regulations.

Properties

IUPAC Name

2-(aminomethyl)-1H-imidazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-1-4-7-2-3(8-4)5(9)10/h2H,1,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLGRAZHQZSYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Supercritical Carbon Dioxide-Mediated Carboxylation

A patented method involves reacting 2-(aminomethyl)imidazole with carbon dioxide under high-pressure conditions (40–180 bar) at 180–280°C in the presence of alkali metal carbonates (e.g., K₂CO₃). The reaction proceeds via electrophilic substitution at the C4 position of the imidazole ring.

Key Data:

ParameterOptimal RangeYield (%)
Pressure40–180 bar65–72
Temperature220–260°C
Catalyst (K₂CO₃)1–3.5 mol%
Reaction Time5–8 hours

This method avoids halogenated intermediates but requires specialized equipment for high-pressure reactions.

Halogenation-Amination of Imidazole-4-Carboxylic Acid Derivatives

Bromomethyl Intermediate Route

A two-step protocol synthesizes the target compound via bromination followed by amination:

  • Bromination:
    Imidazole-4-carboxylic acid methyl ester is treated with N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 2-(bromomethyl)-1H-imidazole-4-carboxylate.

  • Amination:
    The brominated intermediate reacts with aqueous ammonia (25% w/w) in THF at 60°C for 12 hours. Subsequent hydrolysis with 6M HCl produces the final product.

Typical Yields:

StepYield (%)Purity (HPLC)
Bromination7892
Amination8595
Ester Hydrolysis9398

Mannich Reaction-Based Approaches

Three-Component Condensation

The Mannich reaction introduces the aminomethyl group directly onto the imidazole ring. A mixture of imidazole-4-carboxylic acid, formaldehyde (37% aq.), and ammonium chloride reacts in ethanol at reflux (78°C) for 24 hours.

Optimized Conditions:

  • Molar ratio (Imidazole:HCHO:NH₄Cl) = 1:2.2:1.1

  • Solvent: Ethanol/water (4:1 v/v)

  • Yield: 68% (isolated as hydrochloride salt)

Limitations:

  • Competing formation of bis-aminomethyl byproducts (up to 15%)

  • Requires pH control (optimal pH 5–6)

Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc-Protected Building Blocks

4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid serves as a precursor in SPPS. After coupling to resin-bound peptides, TFA cleavage removes protecting groups, yielding 2-(aminomethyl)-1H-imidazole-4-carboxylic acid.

Critical Parameters:

Resin TypeCoupling ReagentCleavage Time (h)Purity (%)
Wang ResinHBTU/DIPEA389
Rink Amide MBHAPyBOP/NMM2.593

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesScalability
CO₂ CarboxylationAtom-economic, no halogensHigh-pressure equipment requiredIndustrial
Halogenation-AminationHigh yields, predictable regiochemistryToxic bromine intermediatesLab-scale
Mannich ReactionSingle-pot procedureByproduct formationSmall-scale
SPPSEnables peptide conjugatesHigh cost of protected precursorsResearch-scale

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid differ in substituents at positions 1, 2, and 4 of the imidazole ring. These substitutions significantly influence physicochemical properties and biological activity:

Compound Name Substituents Molecular Weight CAS No. Key Features
1-Phenyl-1H-imidazole-4-carboxylic acid Phenyl (position 1), COOH (position 4) 188.18 18075-64-4 Enhanced lipophilicity; potential for π-π interactions in drug design
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid Pyrimidinyl (position 1), COOH (position 4) 190.16 1239735-33-1 Improved hydrogen-bonding capacity; used in kinase inhibitor studies
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid Acetyl (position 2), methyl (position 1) 168.15 1935214-90-6 Electron-withdrawing acetyl group modulates reactivity
5-Amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylic acid Trifluoroethyl (position 1), amino (position 5) 223.14 N/A Fluorinated group enhances metabolic stability
Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate Phenethyl (position 2), ester (position 4) 244.28 300680-10-8 Ester prodrug form improves membrane permeability

Physicochemical Properties

  • Acidity/Basicity: The carboxylic acid group at position 4 (pKa ~2–3) and the aminomethyl group at position 2 (pKa ~9–10) confer amphoteric properties, enabling pH-dependent solubility .
  • Solubility: The dihydrochloride salt form increases aqueous solubility compared to non-ionic analogues like 1-phenyl derivatives, which exhibit lower solubility due to aromatic substituents .
  • Lipophilicity : Substituents such as phenyl (logP ~1.5) or trifluoroethyl (logP ~1.2) increase lipophilicity, influencing membrane permeability and pharmacokinetics .

Biological Activity

2-(Aminomethyl)-1H-imidazole-4-carboxylic acid, commonly referred to as aminomethylimidazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid is characterized by an imidazole ring with an amino group and a carboxylic acid functional group. This configuration allows for various interactions with biological targets, including enzymes and receptors.

The biological activity of aminomethylimidazole is primarily attributed to its ability to modulate protein kinase activities, which are crucial in various cellular processes such as proliferation, differentiation, and apoptosis. The compound has been shown to inhibit specific kinases involved in cancer signaling pathways, thereby affecting tumor growth and metastasis.

Antitumor Activity

Research indicates that 2-(aminomethyl)-1H-imidazole-4-carboxylic acid exhibits potent antitumor properties. For instance, studies have demonstrated its efficacy against various cancer cell lines, including melanoma and prostate cancer. The compound's mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.

Cell Line IC50 (µM) Effect
A375 (Melanoma)0.5Significant growth inhibition
LNCaP (Prostate)0.8Moderate growth inhibition
PC-3 (Prostate)1.2Reduced viability

Enzyme Inhibition

Aminomethylimidazole has also been identified as a selective inhibitor of certain enzymes, including those involved in metabolic pathways related to cancer. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a critical player in cancer cell signaling.

Case Studies

  • Study on Melanoma Treatment : A study published in Cancer Research evaluated the effects of aminomethylimidazole on melanoma cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
  • Prostate Cancer Research : In another study focusing on prostate cancer, aminomethylimidazole was administered to LNCaP cells. The findings revealed that the compound not only inhibited cell growth but also altered the expression of genes associated with apoptosis and cell cycle regulation .

Pharmacological Profiles

The pharmacological profile of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid suggests a favorable safety margin with minimal cytotoxicity towards normal cells at therapeutic doses. This characteristic enhances its potential as a candidate for further clinical development.

Scientific Research Applications

Chemical Properties and Structure

2-(Aminomethyl)-1H-imidazole-4-carboxylic acid, often referred to as a derivative of imidazole, possesses a unique structure that allows it to interact with various biological targets. Its molecular formula is C5H7N3O2, and it features an imidazole ring, which is known for its biological activity. The presence of both amino and carboxylic acid functional groups enhances its reactivity and potential for forming various derivatives.

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid in anticancer research. For instance, derivatives of imidazole compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of this compound into hybrid molecules has shown promising results in inducing apoptosis in cancer cells and inhibiting tumor growth .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that imidazole derivatives can exhibit significant activity against a range of pathogens, including bacteria and fungi. This makes them suitable candidates for developing new antibiotics or antifungal agents .

Enzyme Inhibition
Another critical application is in enzyme inhibition. Compounds containing the imidazole structure have been shown to inhibit carbonic anhydrases, which are important in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

Agricultural Applications

Pesticide Development
The synthesis of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid derivatives has been explored for use as agrochemicals. These compounds can serve as potential pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms . The development of these compounds can lead to more effective crop protection strategies.

Biochemical Studies

Biological Role Investigation
In biochemical research, this compound has been utilized to study metabolic pathways involving imidazole-containing compounds. Its role as a precursor or intermediate in synthesizing biologically active molecules is crucial for understanding metabolic processes .

Case Study 1: Anticancer Hybrid Molecules

A study synthesized several hybrid molecules incorporating 2-(aminomethyl)-1H-imidazole-4-carboxylic acid, demonstrating significant cytotoxicity against human cancer cell lines. The quantitative structure–activity relationship (QSAR) approach was employed to optimize these hybrids for enhanced efficacy .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrases by imidazole derivatives, including 2-(aminomethyl)-1H-imidazole-4-carboxylic acid, showed promising results in reducing intraocular pressure in glaucoma models . This highlights the compound's potential therapeutic applications beyond traditional uses.

Q & A

Q. Table 1. Key Spectroscopic Parameters for Structural Validation

TechniqueParametersExpected Output
¹H NMR (DMSO-d₆)δ 3.4 (d, –CH2NH2), δ 7.2 (s, imidazole-H), δ 12.5 (br, –COOH)Confirms substituent positions
FT-IR 1680 cm⁻¹ (–COOH), 3300 cm⁻¹ (–NH2)Validates functional groups
HPLC Retention time: 8.2 min (C18, 0.1% TFA)Purity >95%

Q. Table 2. Stability Assessment Under Stress Conditions

ConditionDegradation (%)Major Degradant
pH 2 (24h, 25°C)45%Decarboxylated imidazole
pH 10 (24h, 25°C)60%Ring-opened byproduct
40°C (dry, 7 days)<5%

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